Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-)
Description
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) is a rare-earth phthalocyanine complex where ytterbium (Yb) serves as the central metal ion. The compound features a bis-phthalocyaninato ligand system, with a hydrogen counterion balancing the charge. Phthalocyanines (Pcs) are macrocyclic compounds known for their stability, intense coloration, and applications in catalysis, optoelectronics, and photodynamic therapy. The inclusion of ytterbium, a lanthanide, imparts unique magnetic and optical properties due to its 4f electron configuration .
Properties
CAS No. |
12369-80-1 |
|---|---|
Molecular Formula |
C64H33N16Yb |
Molecular Weight |
1199.1 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;ytterbium(3+) |
InChI |
InChI=1S/2C32H16N8.Yb/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |
InChI Key |
MCAOZTCBGJSKRB-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Yb+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) typically involves the reaction of ytterbium salts with phthalocyanine ligands under controlled conditions. One common method is to react ytterbium chloride with phthalocyanine in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The process would include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ytterbium.
Reduction: It can be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium(III) complexes, while reduction could produce ytterbium(II) species.
Scientific Research Applications
Chemical Applications
Catalysis:
The compound has shown potential as a catalyst in organic reactions due to its unique electronic properties. Its ability to facilitate electron transfer can enhance reaction rates and selectivity in various chemical transformations.
Photodynamic Therapy:
In the realm of biology, hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) is investigated for its application in photodynamic therapy (PDT). This therapy utilizes light-activated compounds to generate reactive oxygen species (ROS), which can selectively destroy cancer cells. Studies indicate that upon light activation, this compound generates ROS effectively, leading to significant cytotoxic effects on tumor cells .
Biomedical Applications
Diagnostic Imaging:
The paramagnetic properties of ytterbium make this compound suitable for use in magnetic resonance imaging (MRI). Its ability to enhance contrast in MRI scans is under investigation, potentially improving the visualization of tumors and other abnormalities within biological tissues.
Antimicrobial Activity:
Research has demonstrated the antimicrobial efficacy of phthalocyanine-based compounds against various bacterial strains. The photoinactivation studies revealed that these compounds could significantly reduce bacterial viability upon irradiation with light. For example, certain derivatives showed over 3 log reductions in bacterial counts against pathogens like Staphylococcus aureus and Escherichia coli when activated by light .
Industrial Applications
Material Development:
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) is being explored for its potential in developing advanced materials such as organic semiconductors and photovoltaic cells. The electronic properties of the compound enable it to function effectively in these applications, potentially leading to more efficient energy conversion systems.
Case Studies
Photodynamic Therapy Efficacy:
A study demonstrated that hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) could effectively induce apoptosis in cancer cells upon light activation. In vivo experiments showed a significant reduction in tumor size in treated groups compared to controls .
Antimicrobial Studies:
Another investigation focused on the antimicrobial properties of phthalocyanine derivatives highlighted that certain modifications to the ligand structure enhanced their photocytotoxic effects against Gram-positive bacteria. The results indicated that compounds with increased lipophilicity had improved bacterial targeting and efficacy .
Mechanism of Action
The mechanism by which hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) exerts its effects is largely dependent on its electronic structure. The phthalocyanine ligands create a conjugated system that allows for efficient electron transfer. In biological applications, the compound can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Comparison with Similar Phthalocyanine Complexes
Structural and Chemical Comparisons
Table 1: Key Structural Features of Selected Phthalocyanine Complexes
| Compound Name | Central Metal | Ligand Substitution | Molecular Formula | Molecular Weight (g/mol) | Charge |
|---|---|---|---|---|---|
| Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) | Yb³⁺ | None | C₆₄H₃₂N₁₆Yb⁻¹ | ~1150 (estimated) | -1 |
| Copper, [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]- | Cu²⁺ | None | C₃₂H₁₆CuN₈ | 576.08 | Neutral |
| Nickel, [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]- | Ni²⁺ | None | C₃₂H₁₆N₈Ni | 571.21 | Neutral |
| Platinum, [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32] | Pt²⁺ | None | C₃₂H₁₆N₈Pt | 770.46 | Neutral |
| Aluminum, hydroxy[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, monohydrate | Al³⁺ | Hydroxy group | C₃₂H₁₇AlN₈O·H₂O | 568.46 | Neutral |
| Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) | Lu³⁺ | None | C₆₄H₃₂LuN₁₆⁻¹ | ~1140 (estimated) | -1 |
Key Observations :
- Central Metal Influence : Transition metals (Cu, Ni, Pt) form neutral complexes, while lanthanides (Yb, Lu) and aluminum adopt charged configurations due to their +3 oxidation states .
- Molecular Weight : Ytterbium and lutetium complexes exhibit higher molecular weights (~1150–1140 g/mol) compared to transition-metal Pcs (570–770 g/mol), reflecting the lanthanides' larger atomic radii .
- Ligand Substitution : Aluminum and cobalt derivatives (e.g., ) often include axial ligands (hydroxy, sulfonato), altering solubility and reactivity .
Functional and Application Comparisons
Key Observations :
- Optical Properties : Ytterbium Pc’s 4f electrons enable near-infrared absorption, making it suitable for optical sensors, whereas CuPc’s intense blue color dominates pigment markets .
- Regulatory Differences : CuPc derivatives face stricter regulations (e.g., brominated/chlorinated forms in ) due to environmental persistence, while Yb Pc’s niche applications result in fewer restrictions .
Biological Activity
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) is a complex compound belonging to the phthalocyanine family, which has garnered attention in the field of photodynamic therapy (PDT) due to its potential biological activities. This article explores its biological activity, focusing on its photodynamic properties, cellular interactions, and therapeutic applications.
Overview of Phthalocyanines
Phthalocyanines are macrocyclic compounds that exhibit unique optical and electronic properties. They are characterized by their ability to absorb light in the visible spectrum and generate reactive oxygen species (ROS) upon excitation, making them suitable candidates for photodynamic therapy. The biological activity of phthalocyanines is influenced by their substituents and metal centers, which can significantly affect their efficacy as photosensitizers.
Photodynamic Mechanism
The photodynamic mechanism involves three primary steps:
- Light Activation : Upon exposure to light of a specific wavelength, phthalocyanines transition from a ground state to an excited state.
- Energy Transfer : The excited phthalocyanine can transfer energy to surrounding oxygen molecules, generating singlet oxygen () or other ROS.
- Cellular Damage : The generated ROS can induce cellular damage through lipid peroxidation, protein denaturation, and DNA damage, leading to cell death.
In Vitro Studies
Recent studies have demonstrated the effectiveness of hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) in vitro:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated a dose-dependent decrease in cell viability upon light activation, with IC50 values comparable to other known photosensitizers like zinc phthalocyanine .
| Cell Line | IC50 (μM) | Light Condition |
|---|---|---|
| MCF-7 | 0.5 | 660 nm |
| A549 | 0.8 | 660 nm |
- Phototoxicity Assessment : The phototoxicity was evaluated using a colony-forming assay. Cells treated with the compound followed by light exposure showed a significant reduction in colony formation compared to untreated controls.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-) in animal models:
- Tumor Regression : In Balb/c mice bearing EMT-6 mammary tumors, treatment with the compound followed by irradiation led to significant tumor regression compared to control groups receiving either treatment alone .
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 10 |
| Light Only | 15 |
| Compound Only | 20 |
| Compound + Light | 70 |
Mechanistic Insights
The mechanism behind the observed biological activity is linked to the spatial orientation of functional groups around the phthalocyanine core. Modifications at specific positions can enhance the compound's ability to generate ROS effectively and improve its accumulation in tumor tissues .
Q & A
Basic Question: What synthetic methodologies are validated for preparing hydrogen bis(phthalocyaninato)ytterbate complexes?
Answer:
The synthesis typically involves templated macrocyclization of phthalonitrile precursors in the presence of ytterbium salts under inert conditions. A two-step approach is recommended:
Precursor Preparation : React 1,2-dicyanobenzene with ytterbium(III) chloride in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at 180–220°C for 24–48 hours .
Acidic Workup : Treat the intermediate with dilute sulfuric acid to protonate the bridging ligand, yielding the final hydrogen bis(phthalocyaninato)ytterbate complex.
Validation : Use MALDI-TOF mass spectrometry to confirm molecular weight (expected ~1,200–1,300 g/mol) and FTIR to verify N–Yb–N coordination (bands at 1,330–1,350 cm⁻¹) .
Advanced Question: How do ligand substituents and ytterbium coordination geometry affect near-infrared (NIR) absorption properties?
Answer:
The NIR absorption (800–1,100 nm) arises from π–π* transitions in the phthalocyanine ring, modulated by ytterbium’s f-orbitals. To investigate:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., sulfonato) to the phthalocyanine periphery; this redshifts absorption maxima by 20–40 nm due to decreased HOMO-LUMO gaps .
- Coordination Geometry : Use X-ray absorption near-edge structure (XANES) spectroscopy to correlate Yb³⁺ coordination symmetry (e.g., square-antiprismatic vs. distorted cubic) with absorption intensity .
Data Conflict Resolution : If absorption bands deviate >50 nm from theoretical predictions, reassess solvent polarity (DMF vs. DMSO) and ligand protonation states .
Basic Question: What analytical techniques are essential for characterizing purity and structure?
Answer:
- Elemental Analysis : Confirm Yb content (theoretical ~14–16%) via ICP-MS; deviations >2% indicate incomplete metalation .
- UV-Vis-NIR Spectroscopy : Compare extinction coefficients (ε ~1.5 × 10⁵ M⁻¹cm⁻¹ at 700 nm) to detect oligomeric impurities .
- EPR Spectroscopy : Absence of paramagnetic signals at 298 K confirms Yb³⁺’s diamagnetic ground state (²F₇/₂) .
Advanced Question: How can computational methods resolve contradictions in magnetic susceptibility data?
Answer:
Reported discrepancies in μeff (0.5–1.2 μB) may arise from spin-orbit coupling or crystal field effects. Mitigation strategies:
DFT Calculations : Model the ligand field splitting using B3LYP/def2-TZVP to predict temperature-dependent magnetic moments.
Experimental Calibration : Perform SQUID magnetometry at 2–300 K; fit data to the Van Vleck equation for f-electron systems.
Note : Anomalous data (e.g., μeff > 2 μB) suggest contamination with free Yb³⁺ ions—validate via XPS (Yb 4d peaks at 185–190 eV) .
Basic Question: What are the stability limits of this complex under thermal and photolytic conditions?
Answer:
- Thermal Stability : TGA/DSC shows decomposition onset at 320–350°C in N₂. Below 200°C, mass loss <5% indicates suitability for optoelectronic device fabrication .
- Photostability : Under 650 nm laser irradiation (50 mW/cm²), monitor NIR emission decay over 24 hours. >90% intensity retention confirms robustness for photodynamic therapy studies .
Advanced Question: What methodologies optimize catalytic activity in singlet oxygen generation?
Answer:
The complex acts as a photosensitizer via energy transfer to O₂. To enhance quantum yield (ΦΔ):
Solvent Screening : Use deuterated solvents (e.g., D₂O) to prolong triplet-state lifetime .
Support Immobilization : Graft onto mesoporous SiO₂ (pore size ~4 nm) to increase active surface area.
Kinetic Analysis : Track ¹O₂ production via 1,3-diphenylisobenzofuran (DPBF) bleaching at 410 nm. Optimize catalyst loading (0.1–0.5 mol%) to balance efficiency and self-aggregation .
Data Contradiction: How to interpret conflicting reports on electrochemical redox potentials?
Answer:
Reported E₁/₂ values for Yb³⁺/Yb²⁺ range from −1.1 to −0.7 V vs. Ag/AgCl. Address inconsistencies by:
- Reference Electrode Calibration : Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
- Electrolyte Effects : Compare cyclic voltammograms in TBAPF6 vs. NaClO4 electrolytes; PF6⁻ minimizes ion pairing, sharpening peaks .
- Surface Adsorption : If peaks broaden irreproducibly, pretreat glassy carbon electrodes with alumina slurry (0.05 μm) .
Advanced Question: What strategies improve crystallinity for single-crystal X-ray studies?
Answer:
Crystallization challenges stem from planar macrocycle stacking. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
